molecular formula C19H24O5 B12430379 6-O-Methyl Mycophenolic Acid Methyl Ester-d9

6-O-Methyl Mycophenolic Acid Methyl Ester-d9

Cat. No.: B12430379
M. Wt: 341.4 g/mol
InChI Key: GSCOBKMPTPIJRW-AQBQZEBZSA-N
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Preparation Methods

The synthesis of 6-O-Methyl Mycophenolic Acid Methyl Ester-d9 involves several steps, starting from mycophenolic acid. The key steps include methylation and esterification reactions. The reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring high purity and yield .

Chemical Reactions Analysis

6-O-Methyl Mycophenolic Acid Methyl Ester-d9 undergoes various chemical reactions, including:

Scientific Research Applications

6-O-Methyl Mycophenolic Acid Methyl Ester-d9 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-O-Methyl Mycophenolic Acid Methyl Ester-d9 involves its interaction with specific molecular targets and pathways. It primarily inhibits the replication of certain viruses by blocking key steps in their infection process. The compound activates the cellular Akt-mTOR-S6K pathway, which plays a crucial role in inhibiting viral replication .

Comparison with Similar Compounds

6-O-Methyl Mycophenolic Acid Methyl Ester-d9 is unique due to its stable isotope labeling, which enhances its utility in analytical and research applications. Similar compounds include:

Properties

Molecular Formula

C19H24O5

Molecular Weight

341.4 g/mol

IUPAC Name

trideuteriomethyl (E)-4-methyl-6-[7-methyl-3-oxo-6-(trideuteriomethoxy)-4-(trideuteriomethyl)-1H-2-benzofuran-5-yl]hex-4-enoate

InChI

InChI=1S/C19H24O5/c1-11(7-9-16(20)22-4)6-8-14-12(2)17-15(10-24-19(17)21)13(3)18(14)23-5/h6H,7-10H2,1-5H3/b11-6+/i2D3,4D3,5D3

InChI Key

GSCOBKMPTPIJRW-AQBQZEBZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C2C(=C(C(=C1C/C=C(\C)/CCC(=O)OC([2H])([2H])[2H])OC([2H])([2H])[2H])C)COC2=O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)C

Origin of Product

United States

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